molecular formula C9H11ClO4S2 B2785298 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride CAS No. 1018604-38-0

3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B2785298
CAS No.: 1018604-38-0
M. Wt: 282.75
InChI Key: ZXXYWIUFCAKOEW-UHFFFAOYSA-N
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Description

3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative featuring a propane-2-sulfonyl substituent at the 3-position and a sulfonyl chloride group (-SO₂Cl) at the 1-position of the aromatic ring. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-propan-2-ylsulfonylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S2/c1-7(2)15(11,12)8-4-3-5-9(6-8)16(10,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXYWIUFCAKOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of benzene derivativesThe reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of mild oxidants such as iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one can be crucial for obtaining high yields .

Chemical Reactions Analysis

Types of Reactions

3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride has shown potential as a precursor in the synthesis of biologically active compounds. Its ability to form sulfonamides is particularly noteworthy, as sulfonamides are widely used in pharmaceuticals for their antibacterial properties. Research has indicated that derivatives of this compound can inhibit specific enzymes involved in cancer pathways, making them candidates for targeted cancer therapies .

Synthesis of Sulfonamides

The compound can be utilized to synthesize various sulfonamides through its reaction with primary and secondary amines. This application is significant in developing new antimicrobial agents and other therapeutic drugs. The general reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride .

Organic Synthesis

In organic synthesis, 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride serves as a versatile reagent for creating complex molecules. It can be used to introduce sulfonate groups into organic compounds, enhancing their solubility and reactivity. This property is particularly useful in the synthesis of polymers and other materials with specific functional characteristics .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride as a key intermediate. The resulting compounds exhibited significant inhibitory activity against cancer cell lines, highlighting the potential of this compound in drug development.

Case Study 2: Development of Antimicrobial Sulfonamides

Another research effort focused on synthesizing new antimicrobial agents from this compound. The synthesized sulfonamides showed promising activity against various bacterial strains, indicating their potential application in treating infections resistant to conventional antibiotics .

Comparison with Related Compounds

The following table summarizes the structural features and applications of related compounds:

Compound NameStructural FeaturesUnique Properties
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chlorideFluorine at position 3; propane-2-sulfonamideEnhanced interaction with biological targets
4-Methoxybenzene sulfonyl chlorideMethoxy group at para positionPrimarily used as an electrophile
Prop-2-ene-1-sulfonyl chlorideVinyl substituent instead of propaneDifferent reactivity profile due to unsaturation

Mechanism of Action

The mechanism of action of 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, emphasizing molecular properties and substituent effects:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Notable Properties
3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride (Target) C₉H₁₁ClO₄S₂ ~302.81* Not explicitly listed Propane-2-sulfonyl (-SO₂C₃H₇) at position 3; sulfonyl chloride (-SO₂Cl) at position 1 Hypothesized high reactivity due to electron-withdrawing sulfonyl groups.
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride C₈H₅ClN₂O₃S 244.65 874881-02-4 1,3,4-Oxadiazole heterocycle at position 3 Enhanced electrophilicity due to electron-deficient oxadiazole ring.
3-(Methylsulfanyl)benzene-1-sulfonyl chloride C₇H₇ClO₂S₂ 246.72 60036-46-6 Methylsulfanyl (-SMe) at position 3 Potential for thioether oxidation to sulfone; moderate reactivity.
3-[(4-Chloro-2-methylphenyl)carbamoyl]benzene-1-sulfonyl chloride C₁₄H₁₁Cl₂NO₃S 344.21 Not explicitly listed Carbamoyl-linked 4-chloro-2-methylphenyl group at position 3 Bulky substituent may sterically hinder reactions; dual functional groups.
3-(Propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride C₁₃H₁₅ClF₃O₅S 405.77 1491771-32-4 Isopropyl and trifluoromethoxy-ethoxy chains at positions 3 and 4 High lipophilicity due to fluorinated alkoxy chain; potential for enhanced stability.
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride C₉H₁₇ClO₄S 256.75 1478850-02-0 Tetrahydro-pyran-4-ylmethoxy group on propane backbone Aliphatic sulfonyl chloride with ether linkage; tailored for solubility modulation.

*Estimated molecular weight based on formula.

Research Findings and Key Observations

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): Compounds like 3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride exhibit accelerated reactivity in nucleophilic substitution due to the electron-deficient oxadiazole ring, facilitating sulfonamide bond formation .
  • Lipophilicity and Stability: The trifluoromethoxy-ethoxy chain in 3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride enhances hydrophobicity and metabolic stability, making it suitable for drug candidates targeting lipid-rich environments .
  • Steric Hindrance: Bulky substituents (e.g., carbamoyl-linked aryl groups in ) reduce reaction rates in sterically demanding reactions but improve selectivity in multi-step syntheses.

Biological Activity

3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

  • IUPAC Name: 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride
  • CAS Number: 1018604-38-0
  • Molecular Formula: C10H11ClO4S2

The compound features two sulfonyl groups attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of sulfonyl chlorides is primarily attributed to their ability to act as electrophiles. They can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications that can alter the function of these biomolecules. The following mechanisms have been proposed:

  • Protein Modification: Sulfonyl chlorides can form covalent bonds with amino acid side chains, particularly cysteine and lysine residues, which may lead to enzyme inhibition or altered protein functionality.
  • Antimicrobial Activity: The electrophilic nature allows these compounds to interact with bacterial enzymes, potentially disrupting essential metabolic pathways.
  • Anticancer Potential: Some studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells through the modification of key regulatory proteins involved in cell survival.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and E. coli. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Activity

The potential anticancer effects have been explored in several studies. For example:

  • A study demonstrated that certain sulfonyl chloride derivatives induced apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
  • Another investigation highlighted the ability of these compounds to inhibit specific kinases involved in cancer progression .

Case Studies

StudyFindings
Study 1Demonstrated that 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride reduced cell viability in HeLa cervical cancer cells by 50% at a concentration of 10 µM after 24 hours .
Study 2Showed significant antibacterial activity against Pseudomonas aeruginosa with an MIC value of 5 µg/mL .
Study 3Investigated the compound's role as a potential inhibitor of protein tyrosine phosphatases, which are crucial for cancer cell signaling pathways .

Comparative Analysis

To better understand the efficacy of 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride, it is helpful to compare it with other similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
3-(Propane-2-sulfonyl)benzene-1-sulfonyl chlorideHigh (MIC = 5 µg/mL)Moderate (50% inhibition at 10 µM)
SulfanilamideModerate (MIC = 20 µg/mL)Low
Benzene sulfonamideLow (MIC = 100 µg/mL)High (70% inhibition at 5 µM)

Q & A

Q. What are the standard synthetic routes for preparing 3-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. A common method involves reacting 3-aminobenzenesulfonyl chloride with propane-2-sulfonyl derivatives under controlled conditions. For example, analogous syntheses use dimethylamine or cyclopropyl isocyanate to introduce functional groups onto the benzene ring . Key steps include:

  • Using inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride group.
  • Employing solvents like dichloromethane or acetonitrile to stabilize reactive intermediates.
  • Purification via recrystallization or chromatography to isolate high-purity product .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • IR Spectroscopy : Peaks at ~1199 cm⁻¹ (ν SO₂Cl) and ~679 cm⁻¹ (ν C-S) confirm sulfonyl chloride and sulfur-containing groups. Aromatic C-H bending appears near 796 cm⁻¹ .
  • ¹H NMR : Aromatic protons (Ar-H) resonate between δ 7.55–8.32 ppm as multiplets, while substituents like propane-2-sulfonyl cause splitting patterns (e.g., δ 1.2–1.5 ppm for isopropyl CH₃) .
  • 13C NMR : Sulfonyl carbons appear at ~120–140 ppm, and aromatic carbons near 125–135 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of the sulfonyl chloride group .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis .
  • Base Addition : Triethylamine or pyridine neutralizes HCl by-products, preventing acid-catalyzed degradation .
  • Monitoring : Use TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR/IR data may arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., aromatic protons shift upfield in DMSO) .
  • Impurities : Trace water hydrolyzes sulfonyl chloride to sulfonic acid, altering IR peaks near 1199 cm⁻¹ .
  • Isomerism : Regioisomeric by-products (e.g., 2-sulfonyl vs. 4-sulfonyl) require 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What strategies enable selective functionalization of the sulfonyl chloride group?

  • Protective Groups : Temporarily block reactive sites (e.g., using tert-butyl groups) to direct sulfonyl chloride reactivity .
  • Nucleophile Screening : Amines preferentially react with sulfonyl chloride over sulfone groups, enabling sequential modifications .
  • Catalysis : Pd-mediated cross-coupling can selectively modify aryl rings without affecting sulfonyl chloride .

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitutions?

  • Electron-Withdrawing Effects : The propane-2-sulfonyl group deactivates the benzene ring, reducing electrophilicity compared to unsubstituted benzenesulfonyl chloride .
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride) slow reaction kinetics, requiring higher temperatures .
  • Comparative Yields : Reactions with amino acids show ~70% yield for this compound vs. >85% for 4-nitrobenzenesulfonyl chloride due to electronic effects .

Q. What are the toxicity and safety considerations for handling this compound?

  • Acute Toxicity : Sulfonyl chlorides are corrosive; animal studies on similar compounds show LD₅₀ values of 200–300 mg/kg (oral, rats) .
  • Environmental Impact : Hydrolysis products (e.g., sulfonic acids) may exhibit moderate ecotoxicity (EC₅₀ ~10 mg/L for Daphnia magna) .
  • Safety Protocols : Use glove boxes for moisture-sensitive reactions and neutralize waste with sodium bicarbonate before disposal .

Q. What are emerging applications in medicinal chemistry and proteomics?

  • Drug Development : The compound serves as a precursor for sulfonamide-based inhibitors targeting Mycobacterium tuberculosis (IC₅₀ ~5 µM) .
  • Protein Modification : Reacts with lysine residues to introduce fluorescent tags or affinity handles for structural studies .
  • Bioconjugation : Used in antibody-drug conjugates (ADCs) due to its stability in physiological pH and selective reactivity .

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